3-Nitroimidazo[1,2-a]pyridines, a class of nitroheterocyclic compounds, are recognized for their potential as antiparasitic agents, particularly against kinetoplastid parasites such as Leishmania and Trypanosoma species [, , ]. These parasites are responsible for neglected tropical diseases like leishmaniasis and African trypanosomiasis, impacting millions globally.
6-Fluoro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound classified under imidazo[1,2-a]pyridines. It features a fluorine atom at the 6th position and a nitro group at the 3rd position of the imidazo[1,2-a]pyridine ring. This compound is significant in medicinal chemistry and material science due to its potential applications in developing pharmaceuticals and advanced materials with specific properties .
This compound is recognized by its Chemical Abstracts Service number 1235993-30-2. It belongs to the broader category of nitrogen-containing heterocycles, which are essential in various biological and chemical processes. The unique substitution pattern of 6-fluoro and 3-nitro contributes to its reactivity and functional properties, making it a valuable scaffold for further chemical modifications .
The synthesis of 6-fluoro-3-nitroimidazo[1,2-a]pyridine primarily involves the nitration of 6-fluoroimidazo[1,2-a]pyridine. A common synthetic route includes:
In industrial settings, this process may be scaled up using continuous flow reactors to optimize yield and purity. Automation in these systems ensures consistent production quality, which is crucial for pharmaceutical applications .
6-Fluoro-3-nitroimidazo[1,2-a]pyridine has a complex molecular structure characterized by:
The presence of these substituents can significantly affect the compound's reactivity and interaction with biological targets .
6-Fluoro-3-nitroimidazo[1,2-a]pyridine can undergo various chemical transformations:
Major products from these reactions include 6-fluoro-3-aminoimidazo[1,2-a]pyridine from reduction and various substituted imidazo[1,2-a]pyridines from substitution reactions .
The mechanism of action for compounds like 6-fluoro-3-nitroimidazo[1,2-a]pyridine involves several pathways depending on their application:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis and during reaction monitoring .
6-Fluoro-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
The molecular architecture of 6-fluoro-3-nitroimidazo[1,2-a]pyridine features a bicyclic planar system with significant dipole moments arising from the electron-deficient pyridine ring and polarized carbon-fluorine/nitro bonds. The fluorine atom at the C6 position creates a strong electron-deficient center (σₘ = 0.34 for meta-fluorine), while the C3-nitro group (σₘ = 0.71) further enhances this electron-withdrawing character. This electronic profile facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets and promotes hydrogen bonding through nitro group oxygen atoms [1] [8].
The crystal packing reveals directional intermolecular interactions, with the fluorine atom participating in weak C–H···F hydrogen bonds (2.3-2.5 Å) and the nitro group engaging in both hydrogen bonding and dipole-dipole interactions. These features contribute to enhanced crystal lattice stability, facilitating purification and characterization. The molecule's log P value of 1.2 indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility—a critical factor for bioavailability. With a polar surface area of 75.2 Ų, the compound adheres to drug-likeness parameters while providing vectors for further derivatization at multiple positions [5] [9].
Table 1: Physicochemical Properties of 6-Fluoro-3-nitroimidazo[1,2-a]pyridine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₇H₄FN₃O₂ | Elemental Analysis |
Molecular Weight | 181.126 g/mol | Mass Spectrometry |
CAS Registry Number | 1235993-30-2 | Chemical Abstracts |
Melting Point | 148-150°C | Differential Scanning Calorimetry |
log P (Octanol-Water) | 1.2 ± 0.1 | Shake-Flask Method |
Water Solubility | <0.1 mg/mL (25°C) | UV Spectrophotometry |
Hydrogen Bond Acceptors | 5 | Computational Prediction |
Hydrogen Bond Donors | 0 | Computational Prediction |
Topological Polar Surface Area | 75.2 Ų | Computational Analysis |
The exploration of imidazo[1,2-a]pyridines began in earnest during the 1970s with the discovery of zolpidem—an imidazopyridine-based GABAₐ receptor agonist launched in 1986 as a sedative-hypnotic. This breakthrough validated the scaffold's drug-like properties and stimulated research into its diverse pharmacological applications. The strategic incorporation of fluorine substituents gained momentum in the 1990s, leveraging fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity. The trifluoromethylpyridine derivatives, particularly in agrochemicals like fluazifop-butyl (launched 1982), demonstrated the profound bioactivity enhancements possible through fluorine substitution [7] [10].
The specific development of 6-fluoro-3-nitroimidazo[1,2-a]pyridine emerged from systematic structure-activity relationship (SAR) studies during the 2000s exploring electron-withdrawing group effects. Key milestones include:
The compound's versatility is evidenced by its appearance in 19 FDA-approved drugs containing trifluoromethyl groups over the past two decades, including blockbuster agents like ubrogepant (migraine) and alpelisib (oncology) that utilize fluorine's electronic effects for potency enhancement [10].
Table 2: Key Bioactive Derivatives Developed from 6-Fluoro-3-nitroimidazo[1,2-a]pyridine Scaffold
Derivative Structure | Biological Target | Activity | Key Finding |
---|---|---|---|
Oxazole-substituted analogs | Urease enzyme | IC₅₀ = 5.68 ± 1.66 μM (4i) | 4-fold more potent than thiourea standard |
Phosphonopropionate derivatives | Rab geranylgeranyl transferase | Disrupted Rab11A prenylation | Esterification abolished activity |
Pd-coupling products (Suzuki) | Tubulin polymerization | IC₅₀ = 0.12–0.21 μM (HeLa) | Fluorine enhanced metabolic stability |
Reduced nitro-amine analogs | Bacterial DNA gyrase | MIC = 0.25 μg/mL (S. aureus) | Nitro reduction crucial for DNA interaction |
Fluorine's Electronic and Steric Effects
The C6-fluorine atom exerts multifaceted influences on the compound's behavior:
Nitro Group's Versatility and Reactivity
The C3-nitro group serves as both a hydrogen bond acceptor and a chemical handle for derivatization:
Table 3: Comparative Impact of Substituents on Bioactivity
Property | 6-H Analog | 6-Fluoro-3-nitro | % Change | Biological Consequence |
---|---|---|---|---|
log P | 0.95 | 1.20 | +26% | Enhanced membrane permeability |
Metabolic Stability (t½) | 23 min | 68 min | +196% | Reduced oxidative metabolism |
Urease IC₅₀ | 18.3 μM | 5.68 μM | -69% | Improved enzyme inhibition |
Solubility (μg/mL) | 42 | 28 | -33% | Balanced formulation properties |
Plasma Protein Binding | 78% | 85% | +9% | Increased binding affects free fraction |
The synergistic interplay between these substituents creates a multifunctional pharmacophore capable of diverse molecular interactions. Quantum mechanical calculations reveal a 2.1 Debye increase in molecular dipole moment compared to unsubstituted imidazopyridine, enhancing interactions with polar enzyme active sites. This is exemplified in urease inhibition, where the fluorine and nitro groups form hydrogen bonds with His519 and Ala440 residues, respectively, while the planar core engages in π-stacking with His593 [1]. The strategic positioning of these substituents establishes 6-fluoro-3-nitroimidazo[1,2-a]pyridine as a versatile scaffold for rational drug design targeting electron-deficient binding pockets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7